

# Spectroscopic data of "2-Amino-N-phenylacetamide" ( $^1\text{H}$ NMR, $^{13}\text{C}$ NMR, IR, MS)

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## Compound of Interest

Compound Name: 2-Amino-N-phenylacetamide

Cat. No.: B7793048

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## Spectroscopic Profile of 2-Amino-N-phenylacetamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-Amino-N-phenylacetamide**. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound using Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for **2-Amino-N-phenylacetamide** is not extensively available in public-domain literature, this guide synthesizes predicted data, spectroscopic principles, and comparative analysis with structurally related compounds to offer a robust analytical framework.

## Introduction to 2-Amino-N-phenylacetamide

**2-Amino-N-phenylacetamide**, with the molecular formula  $\text{C}_8\text{H}_{10}\text{N}_2\text{O}$  and a molecular weight of 150.18 g/mol, is a member of the phenylacetamide class of organic compounds.[1] Phenylacetamides are recognized for their diverse pharmacological and biological activities, serving as foundational structures in the development of various therapeutic agents.[2] The unique arrangement of an amino group and an N-phenylacetamide moiety suggests its potential as a versatile building block in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized **2-**

**Amino-N-phenylacetamide**, ensuring the reliability of subsequent research and development efforts.

## Molecular Structure and Spectroscopic Correlation

The structural features of **2-Amino-N-phenylacetamide** are key to interpreting its spectroscopic data. The molecule comprises a phenyl ring, an amide linkage, a methylene group, and a primary amine. Each of these functional groups will give rise to characteristic signals in the various spectra.

Caption: Molecular Structure of **2-Amino-N-phenylacetamide**.

## Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides detailed information about the hydrogen atom framework within a molecule. For **2-Amino-N-phenylacetamide**, the spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the methylene protons, and the amine protons.

Expected <sup>1</sup>H NMR Data:

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.0 - 7.6	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~ 8.0 - 8.5	Singlet	1H	Amide proton (NH)
~ 3.4	Singlet	2H	Methylene protons (CH <sub>2</sub> )
~ 1.5 - 2.5	Broad Singlet	2H	Amine protons (NH <sub>2</sub> )

Expert Insights:

- **Aromatic Region:** The protons on the phenyl ring are expected to appear as a complex multiplet in the range of 7.0-7.6 ppm. The exact splitting pattern will depend on the specific electronic environment of each proton.
- **Amide Proton:** The amide proton signal is typically a singlet and its chemical shift can be influenced by the solvent and concentration. In a related compound, N-[(2-chlorophenyl)[(phenylacetyl)amino]methyl]-2-phenylacetamide, the amide proton appears as a singlet at 10.22 ppm.<sup>[3]</sup>
- **Methylene Protons:** The two protons of the methylene group adjacent to the carbonyl and amino groups are chemically equivalent and are therefore expected to appear as a singlet.
- **Amine Protons:** The protons of the primary amine will likely appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

## Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of **2-Amino-N-phenylacetamide** should display signals for the carbonyl carbon, the aromatic carbons, and the aliphatic methylene carbon.

Expected <sup>13</sup>C NMR Data:

Chemical Shift (δ, ppm)	Assignment
~ 170	Carbonyl carbon (C=O)
~ 120 - 140	Aromatic carbons (C <sub>6</sub> H <sub>5</sub> )
~ 45	Methylene carbon (CH <sub>2</sub> )

Expert Insights:

- **Carbonyl Carbon:** The amide carbonyl carbon is characteristically deshielded and will appear at a downfield chemical shift, typically around 170 ppm. For the related compound 2-

phenylacetamide, the carbonyl carbon appears at a similar chemical shift.[4]

- **Aromatic Carbons:** The six carbons of the phenyl ring will give rise to several signals in the aromatic region of the spectrum. The carbon attached to the nitrogen atom (ipso-carbon) will have a distinct chemical shift compared to the other aromatic carbons.
- **Methylene Carbon:** The methylene carbon, being attached to a nitrogen and a carbonyl group, will be found in the aliphatic region, expected around 45 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **2-Amino-N-phenylacetamide** will be characterized by absorption bands corresponding to N-H, C-H, C=O, and C-N bond vibrations.

Expected IR Data:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching (amine and amide)
3100 - 3000	Medium	Aromatic C-H stretching
2950 - 2850	Medium	Aliphatic C-H stretching
~ 1650	Strong	C=O stretching (Amide I)
~ 1550	Strong	N-H bending (Amide II)

Expert Insights:

- **N-H Stretching:** The presence of both a primary amine and a secondary amide will result in strong and broad absorption bands in the 3400-3200 cm<sup>-1</sup> region. The primary amine will typically show two bands due to symmetric and asymmetric stretching.
- **C=O Stretching:** A strong absorption band around 1650 cm<sup>-1</sup> is a definitive indicator of the amide carbonyl group (Amide I band). In a similar N-phenylacetamide derivative, this peak is observed at 1667 cm<sup>-1</sup>. [3]

- N-H Bending: The N-H bending vibration of the amide (Amide II band) is expected to appear around  $1550\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation. For **2-Amino-N-phenylacetamide**, the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Expected MS Data:

m/z (Mass-to-Charge Ratio)	Assignment
150	$[M]^+$ (Molecular Ion)
106	$[C_6H_5NHCO]^+$
93	$[C_6H_5NH_2]^+$
44	$[CH_2NH_2]^+$

Expert Insights:

- Molecular Ion: The molecular ion peak ( $[M]^+$ ) should be observed at an m/z value corresponding to the molecular weight of the compound, which is  $150.18\text{ g/mol}$ . [\[1\]](#)
- Fragmentation Pattern: The fragmentation of **2-Amino-N-phenylacetamide** is likely to involve cleavage of the amide bond and the C-C bond adjacent to the carbonyl group. The observation of fragment ions at m/z 106, 93, and 44 would be consistent with the proposed structure.

## Experimental Protocols

While specific experimental data for the title compound is limited, standard protocols for acquiring high-quality spectroscopic data are well-established.

## NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.<sup>[5]</sup>
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **Data Acquisition:** Acquire the  $^1\text{H}$  spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans will be necessary due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.<sup>[5]</sup>
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum.
- **Data Presentation:** The final spectrum is typically presented as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
- **Instrumentation:** Employ a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- **Data Acquisition:** Introduce the sample into the ion source. The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ), and the detector records their abundance.

- Data Presentation: The mass spectrum is plotted as relative intensity versus  $m/z$ .

Caption: General workflow for the synthesis and spectroscopic characterization of **2-Amino-N-phenylacetamide**.

## Conclusion

This technical guide provides a detailed predictive and comparative analysis of the spectroscopic data for **2-Amino-N-phenylacetamide**. By understanding the expected  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS spectral features, researchers can confidently approach the characterization of this and other structurally related molecules. The provided protocols and workflow diagrams offer a practical framework for obtaining and interpreting high-quality spectroscopic data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

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